

Preclinical Profile of LY2940094 Tartrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B15623468

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An In-depth Examination of the Preclinical Applications, Mechanism of Action, and Experimental Data for the Nociceptin Receptor Antagonist LY2940094

This technical guide provides a comprehensive overview of the preclinical research applications of **LY2940094 tartrate**, a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. Targeted at researchers, scientists, and drug development professionals, this document synthesizes key findings from in vitro and in vivo studies, detailing the compound's mechanism of action, pharmacological profile, and its effects in various preclinical models of neuropsychiatric and behavioral disorders.

Core Compound Properties and Mechanism of Action

LY2940094 is a high-affinity antagonist of the NOP receptor, a G protein-coupled receptor implicated in a range of physiological processes, including pain, mood, and reward.^[1] Its mechanism of action involves blocking the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling cascades.

In Vitro Pharmacology

LY2940094 demonstrates high potency and selectivity for the human and rat NOP receptors. While specific IC₅₀ values from functional assays are not consistently reported in the available literature, its binding affinity (K_i) and antagonist potency (K_b) have been well-characterized,

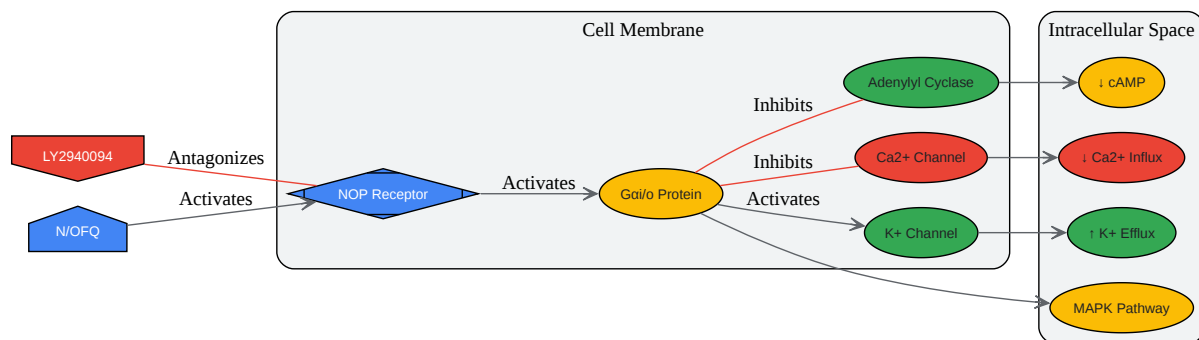
highlighting its nanomolar potency.[1][2] The compound exhibits over 4000-fold selectivity for the NOP receptor compared to other opioid receptors (mu, kappa, and delta).[1]

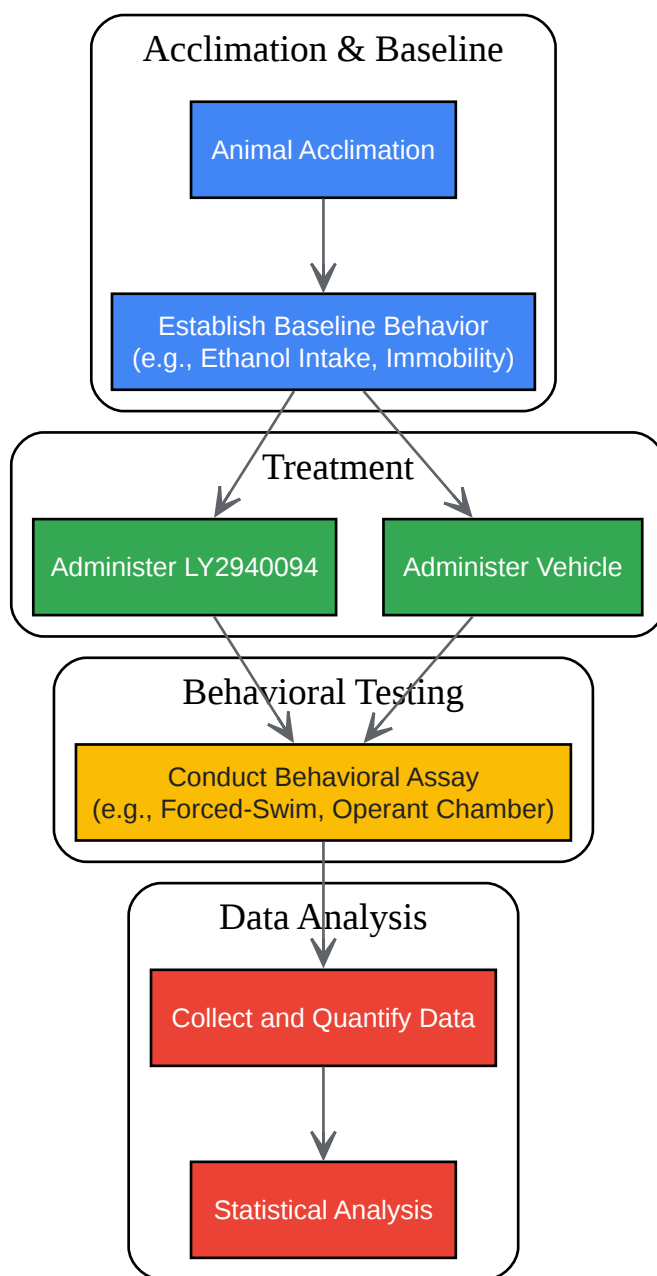
Parameter	Species	Value	Reference
Ki	Human	0.105 nM	[2]
Kb	Human	0.166 nM	[2]

Table 1: In Vitro Binding Affinity and Antagonist Potency of LY2940094 at the NOP Receptor

NOP Receptor Signaling Pathway

The antagonism of the NOP receptor by LY2940094 modulates several intracellular signaling pathways. The NOP receptor primarily couples to Gai/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Blockade of this pathway by LY2940094 is a key component of its mechanism of action. Furthermore, NOP receptor activation is known to modulate mitogen-activated protein kinase (MAPK) signaling and ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels. By preventing N/OFQ from binding, LY2940094 effectively reverses these downstream effects.





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References

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